Methyltetrazine-amino-PEG7-CH2CH2NHBoc
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Overview
Description
Methyltetrazine-amino-PEG7-CH2CH2NHBoc is a heterobifunctional polyethylene glycol (PEG) linker that contains a methyltetrazine group and a Boc-protected amine group. This compound is widely used in bioorthogonal chemistry, particularly in the field of activity-based protein profiling, due to its ability to form stable covalent bonds with trans-cyclooctene (TCO) derivatives through inverse electron demand Diels-Alder (IEDDA) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG7-CH2CH2NHBoc typically involves the following steps:
PEGylation: The initial step involves the PEGylation of an amino group with a PEG7 linker.
Methyltetrazine Introduction: The methyltetrazine group is introduced through a reaction with a suitable precursor, such as methyltetrazine-NHS ester.
Boc Protection: The final step involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large batch reactors to ensure uniformity and consistency.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG7-CH2CH2NHBoc undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: Reacts with TCO derivatives to form stable covalent bonds.
Substitution Reactions: The Boc-protected amine group can be deprotected and subsequently react with various electrophiles.
Common Reagents and Conditions
IEDDA Reactions: Typically conducted in aqueous or organic solvents at room temperature.
Deprotection of Boc Group: Achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Major Products
IEDDA Reactions: Formation of stable covalent adducts with TCO derivatives.
Substitution Reactions: Formation of substituted amine derivatives.
Scientific Research Applications
Methyltetrazine-amino-PEG7-CH2CH2NHBoc has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in activity-based protein profiling to study enzyme activities in live cells.
Medicine: Utilized in the development of targeted drug delivery systems and imaging agents.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
Methyltetrazine-amino-PEG7-CH2CH2NHBoc exerts its effects through the following mechanisms:
Bioorthogonal Reactions: The methyltetrazine group reacts with TCO derivatives through IEDDA reactions, forming stable covalent bonds.
Targeted Delivery: The PEG linker enhances the solubility and biocompatibility of the compound, facilitating its use in targeted drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-amido-PEG7-azide: Contains an azide group instead of a Boc-protected amine group.
Methyltetrazine-amino-PEG7-CH2CH2NHMal: Contains a maleimide group instead of a Boc-protected amine group
Uniqueness
Methyltetrazine-amino-PEG7-CH2CH2NHBoc is unique due to its combination of a methyltetrazine group and a Boc-protected amine group, which allows for versatile applications in bioorthogonal chemistry and targeted delivery systems .
Properties
Molecular Formula |
C32H52N6O10 |
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Molecular Weight |
680.8 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C32H52N6O10/c1-26-35-37-30(38-36-26)28-7-5-27(6-8-28)25-34-29(39)9-11-41-13-15-43-17-19-45-21-23-47-24-22-46-20-18-44-16-14-42-12-10-33-31(40)48-32(2,3)4/h5-8H,9-25H2,1-4H3,(H,33,40)(H,34,39) |
InChI Key |
IAEAMFONOXSKOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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